phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside
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Overview
Description
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside is a complex organic compound that belongs to the class of glucopyranosides This compound is characterized by the presence of a phenylthio group, a phthalimidyl group, and three acetyl groups attached to a glucopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of D-glucose using acetyl groups to form a glucopyranose triacetate intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization, chromatography, or distillation may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimidyl group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acetyl groups can be replaced using nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various glucopyranoside derivatives with different functional groups.
Scientific Research Applications
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phthalimidyl group may interact with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The acetyl groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but lacks the phthalimidyl group.
1-Phenyl-1-thio-beta-D-glucopyranoside tetraacetate: Similar structure but lacks the phthalimidyl group and has an additional acetyl group.
Uniqueness
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside is unique due to the presence of both the phenylthio and phthalimidyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25NO9S |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1 |
InChI Key |
FEYKFHMOACOSBF-HDXRJONQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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